molecular formula C9H9FN2 B13327275 2-(Ethylamino)-5-fluorobenzonitrile

2-(Ethylamino)-5-fluorobenzonitrile

Cat. No.: B13327275
M. Wt: 164.18 g/mol
InChI Key: FUVRCDSSXOHJNX-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an ethylamino group and a fluorine atom attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-fluorobenzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with ethylamine. The process begins with the reduction of the nitro group to an amino group, followed by the introduction of the ethyl group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining the desired reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(Ethylamino)-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The nitrile group may also participate in interactions with enzymes or receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-fluorobenzonitrile
  • 2-(Ethylamino)-4-fluorobenzonitrile
  • 2-(Ethylamino)-5-chlorobenzonitrile

Uniqueness

2-(Ethylamino)-5-fluorobenzonitrile is unique due to the specific positioning of the ethylamino and fluorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom, in particular, can enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(ethylamino)-5-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,12H,2H2,1H3

InChI Key

FUVRCDSSXOHJNX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

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